molecular formula C17H15N3O3S B254853 4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid

4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid

Cat. No. B254853
M. Wt: 341.4 g/mol
InChI Key: JKKOUYGBFCDGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is a member of the benzothiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. It has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes. In addition, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid in lab experiments include its potential therapeutic properties and its ability to modulate various biochemical and physiological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid. One direction is to further investigate its potential therapeutic properties, including its anticancer and anti-inflammatory activities. Another direction is to study its mechanism of action and identify the signaling pathways involved in its therapeutic effects. In addition, future research could focus on developing derivatives of this compound with improved potency and selectivity.

Synthesis Methods

The synthesis of 4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid has been achieved using various methods, including the reaction of 4-(bromomethyl)benzoic acid with 4-amino-5,6,7,8-tetrahydrobenzothiophene-2,3-dione in the presence of a base. Another method involves the reaction of 4-(chloromethyl)benzoic acid with 4-amino-5,6,7,8-tetrahydrobenzothiophene-2,3-dione in the presence of a base and a reducing agent. Both methods have been reported to yield high purity and yield of the compound.

Scientific Research Applications

4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.

properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid

InChI

InChI=1S/C17H15N3O3S/c21-16-14-12-3-1-2-4-13(12)24-15(14)18-19-20(16)9-10-5-7-11(8-6-10)17(22)23/h5-8H,1-4,9H2,(H,22,23)

InChI Key

JKKOUYGBFCDGQI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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